1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene
Description
Properties
IUPAC Name |
1-bromo-4-ethoxy-2-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-6-4-3-5(9)7(10)8(6)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBXJDIYOAXPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of Fluorine and Nitro Groups
- Fluorine and nitro groups are often introduced early due to their directing effects.
- For example, starting from fluoro-nitrobenzene derivatives, nitration or fluorination can be achieved through electrophilic aromatic substitution or Sandmeyer-type reactions.
- Industrial methods for related compounds (e.g., 3-bromo-2-fluoronitrobenzene) use nitration of bromoaniline derivatives followed by diazotization and fluorination steps, avoiding expensive fluorinating agents like KF or CsF.
Formation of Ethoxy Substituent
- The ethoxy group is commonly introduced by nucleophilic aromatic substitution of a suitable leaving group (such as a halogen) with ethanol or an ethoxide ion.
- For example, phenolic intermediates can be alkylated with ethyl bromide or ethyl tosylate under basic conditions to install the ethoxy substituent.
- Alternatively, direct substitution of a nitro-fluoro aromatic compound with ethanol under basic conditions can yield ethoxy derivatives.
Bromination
- Bromination is typically performed last to avoid deactivating effects of other substituents.
- Electrophilic bromination using N-bromosuccinimide (NBS) or bromine under controlled temperature (10–30 °C) and solvent conditions (acetic acid preferred) selectively introduces bromine at the desired position.
- The molar ratio of brominating agent to substrate is carefully controlled (1.0–1.5:1) to optimize yield and minimize polybromination.
Representative Preparation Method
A plausible synthetic route based on literature and patents for related compounds is as follows:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Starting from 2-fluoro-3-nitrophenol | Nucleophilic substitution with ethyl bromide or ethoxide | Base such as K2CO3 in DMF solvent, moderate temperature (50–80 °C) |
| 2 | Bromination of ethoxy-fluoro-nitrobenzene | NBS in acetic acid, 15–20 °C | Controlled addition to prevent overbromination |
| 3 | Purification | Extraction, washing, drying, recrystallization | Ensures high purity (>97%) |
This method is supported by analogous syntheses of halogenated fluoro-nitrobenzenes and phenoxy derivatives.
Detailed Reaction Conditions and Yields
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent for ethoxylation | DMF or DMSO | Polar aprotic solvents favor nucleophilic substitution |
| Base | Potassium carbonate (K2CO3) | Mild base to deprotonate phenol |
| Temperature (ethoxylation) | 50–80 °C | Moderate heating to drive reaction |
| Bromination reagent | N-bromosuccinimide (NBS) | Preferred for selective bromination |
| Bromination temperature | 10–30 °C (optimal 15–20 °C) | Controls regioselectivity |
| Reaction time (bromination) | 1–3 hours | Monitored by TLC |
| Purity of final product | >95% (by NMR, HPLC) | Confirmed by spectral analysis |
Research Findings and Optimization Notes
- Use of NBS in acetic acid provides selective bromination at the para position relative to the ethoxy group due to electronic effects.
- The ethoxy group introduction via nucleophilic substitution is efficient with K2CO3 in DMF, yielding up to 70–75% isolated product.
- Avoidance of expensive fluorinating agents is possible by starting from commercially available fluoro-nitro phenols or anilines, followed by diazotization and fluorination steps.
- Reaction monitoring by TLC and NMR is essential to ensure complete conversion and to avoid side products.
- Purification by recrystallization or column chromatography yields analytically pure this compound suitable for further applications.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 2-fluoro-3-nitrophenol, ethyl bromide, K2CO3 | DMF, 50–80 °C, 6–12 h | 1-ethoxy-2-fluoro-3-nitrobenzene |
| 2 | Electrophilic bromination | NBS, acetic acid | 15–20 °C, 1–3 h | This compound |
| 3 | Purification | Extraction, washing, drying | Ambient temperature | Pure final compound |
Chemical Reactions Analysis
1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (nitro, fluoro) and electron-donating groups (ethoxy). Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound's derivatives are investigated for their potential therapeutic properties, particularly:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Activity : Studies have shown that nitro-substituted compounds can induce apoptosis in cancer cells, suggesting potential use in cancer therapies.
Organic Synthesis
1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various transformations, including:
- Electrophilic Aromatic Substitution : The presence of the bromine atom facilitates further substitution reactions, allowing for the synthesis of more complex molecules.
- Nucleophilic Substitution Reactions : The ethoxy group can participate in nucleophilic substitutions, enhancing the compound's utility in synthesizing other organic compounds.
Material Science
In material science, this compound is explored for developing novel materials with specific electronic and optical properties. Its unique molecular structure may contribute to advances in:
- Organic Electronics : Compounds like this compound are being studied for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Tables
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 1-bromo compounds exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis.
Case Study 2: Synthesis of Organic Electronics
Research conducted at a leading university explored the use of nitro-substituted aromatic compounds in the fabrication of OLEDs. The findings indicated that these compounds improved charge transport properties and device efficiency.
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring towards further substitution, while the ethoxy group can activate the ring towards substitution at specific positions. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Positioning and Functional Group Effects
The positions and types of substituents significantly influence reactivity, stability, and hazards. Key analogues include:
Table 1: Structural Comparison
| Compound Name | CAS Number | Substituent Positions | Key Functional Differences |
|---|---|---|---|
| 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene | Not provided | Br (1), OEt (4), F (2), NO₂ (3) | Ethoxy group at position 4 |
| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | 1224629-07-5 | Br (1), F (3), OMe (2), NO₂ (4) | Methoxy (smaller) at position 2 |
| 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene | Not provided | Br (1), F (4), OMe (2), NO₂ (5) | Nitro group at position 5 |
| 1-Bromo-2-fluoro-4-nitrobenzene | 185331-69-5 | Br (1), F (2), NO₂ (4) | Lacks ethoxy/methoxy groups |
| 4-Bromo-2-fluoro-1-nitrobenzene | 467435-07-0 | Br (4), F (2), NO₂ (1) | Nitro at position 1 |
Key Observations :
Physical-Chemical Properties
Available data for analogues (Table 2) highlight trends in density and physical state:
Table 2: Physical Properties
| Compound Name | Physical State | Density (g/cm³) | Purity |
|---|---|---|---|
| 1-Bromo-2-fluoro-4-nitrobenzene | Solid | 1.808 (predicted) | 95% |
| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | Not reported | Not available | 95% |
| 4-Bromo-2-fluoro-1-nitrobenzene | Not reported | Not available | Not given |
Analysis :
- The solid state of 1-bromo-2-fluoro-4-nitrobenzene suggests that analogues with nitro groups in para positions may exhibit higher crystallinity.
- Ethoxy-containing compounds likely have lower melting points than methoxy derivatives due to increased alkyl chain length, though direct data is unavailable.
Table 3: Hazard Comparison
| Compound Name | Hazard Codes (H-Statements) | Key Risks |
|---|---|---|
| 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene | H302, H315, H319, H335 | Toxicity, skin/eye irritation |
| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | Not explicitly listed | Likely similar to above |
| 1-Bromo-2-fluoro-4-nitrobenzene | Not explicitly listed | Assumed respiratory hazards |
Notes:
- H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) are common in nitroaromatics due to their electrophilic nature .
Q & A
Q. What are the key considerations for designing a synthesis route for 1-bromo-4-ethoxy-2-fluoro-3-nitrobenzene?
A viable synthesis strategy should account for the steric and electronic effects of substituents. The nitro group (-NO₂) is meta-directing, while the ethoxy (-OCH₂CH₃) and bromine (-Br) groups influence regioselectivity during electrophilic substitution. For example:
- Step 1 : Introduce the ethoxy group via nucleophilic aromatic substitution (SNAr) on a fluorobenzene derivative under alkaline conditions.
- Step 2 : Bromination at the 1-position using FeBr₃ as a catalyst .
- Step 3 : Nitration at the 3-position using HNO₃/H₂SO₄, leveraging the ortho/para-directing effect of the ethoxy group .
Critical Note : Monitor reaction temperatures to avoid over-nitration or decomposition.
Q. How can researchers confirm the molecular structure and substitution pattern of this compound?
Q. What purification methods are optimal for this compound?
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4) to separate nitro-substituted byproducts.
- Recrystallization : Ethanol/water mixtures are effective due to the compound’s moderate polarity .
Advanced Research Questions
Q. How do competing directing effects (nitro vs. ethoxy) influence regioselectivity in further functionalization?
The ethoxy group’s strong ortho/para-directing effect may dominate over the nitro group’s meta-directing nature. For example:
- Chlorination : FeCl₃-mediated chlorination favors the 5-position (ortho to ethoxy, meta to nitro) .
- Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids occurs preferentially at the bromine site due to its leaving group capability .
Data Contradiction Alert : Conflicting reports exist for nitration in similar systems; validate via DFT calculations (e.g., Gaussian) to model charge distribution .
Q. What analytical techniques resolve discrepancies in reported melting points or spectral data?
Q. How can computational chemistry predict reactivity in complex substitution reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example:
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nitro group reactivity) .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
